

Spectroscopic Comparison of Dihydro-1H-pyrrole and Its Precursors: A Comprehensive Guide

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Compound of Interest

Compound Name: 3H-pyrrole

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2,5-dihydro-1H-pyrrole (also known as 3-pyrroline) with its common precursors: pyrrole, pyrrolidine, and succinaldehyde.

Understanding the distinct spectral characteristics of these compounds is crucial for monitoring chemical transformations, confirming reaction outcomes, and ensuring the purity of synthetic intermediates in drug discovery and development. This document presents quantitative data from Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and a visual representation of the synthetic relationships.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 2,5-dihydro-1H-pyrrole and its precursors. These values provide a clear basis for distinguishing between these structurally related heterocyclic compounds.

^1H NMR Spectral Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Assignment
2,5-Dihydro-1H-pyrrole	~5.7	Singlet	=CH
~4.1	Singlet	-CH ₂ -	
~1.5	Broad Singlet	NH	
Pyrrole	~8.0	Broad Singlet	NH[1]
~6.7	Triplet	H-2, H-5[1][2][3]	
~6.2	Triplet	H-3, H-4[1][2][3]	
Pyrrolidine	~2.8	Triplet	-CH ₂ -N
~1.7	Quintet	-CH ₂ -CH ₂ -	
~1.5	Broad Singlet	NH	
Succinaldehyde	~9.8	Singlet	-CHO[4]
~2.8	Singlet	-CH ₂ -[4]	

¹³C NMR Spectral Data

Compound	Chemical Shift (δ) ppm	Assignment
2,5-Dihydro-1H-pyrrole	~127	=CH
~58	-CH ₂ -	C-2, C-5[1]
Pyrrole	~118	
~108	C-3, C-4[1]	
Pyrrolidine	~47	-CH ₂ -N
~26	-CH ₂ -CH ₂ -	C=O[4]
Succinaldehyde	~202	
~40	-CH ₂ -	

Infrared (IR) Spectroscopy Data

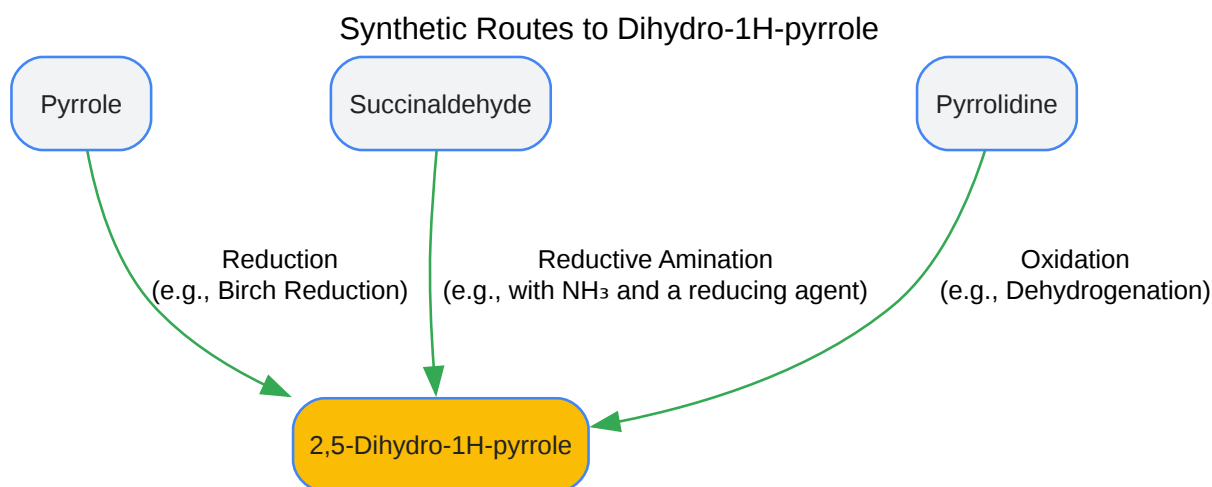
Compound	Absorption (cm ⁻¹)	Functional Group
2,5-Dihydro-1H-pyrrole	~3300	N-H Stretch
~3030	=C-H Stretch	
~1650	C=C Stretch	
Pyrrole	~3400-3200	N-H Stretch[5]
~1530	C=C Stretch[5]	
~1475	Ring Vibration[5]	
Pyrrolidine	~3300	N-H Stretch
2950-2850	C-H Stretch	C-H Stretch (Aldehyde)
Succinaldehyde	2820, 2720	
~1725	C=O Stretch[6]	

Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2,5-Dihydro-1H-pyrrole	69	68, 41, 39
Pyrrole	67	41, 39[7]
Pyrrolidine	71	70, 43, 42
Succinaldehyde	86	58, 57, 29[6]

Synthetic Pathways

The following diagram illustrates the synthetic relationship between the precursors and 2,5-dihydro-1H-pyrrole.



Caption: Synthetic pathways to 2,5-dihydro-1H-pyrrole from its precursors.

Experimental Protocols

Detailed methodologies for the synthesis of 2,5-dihydro-1H-pyrrole and its subsequent spectroscopic analysis are provided below.

Synthesis of 2,5-Dihydro-1H-pyrrole from Pyrrole (Birch Reduction)

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a nitrogen inlet, add 100 mL of anhydrous liquid ammonia.
- **Addition of Reactants:** To the liquid ammonia, add 6.7 g (0.1 mol) of pyrrole.
- **Reduction:** While stirring vigorously, add 4.6 g (0.2 mol) of sodium metal in small pieces over 30 minutes. The reaction mixture will turn a deep blue color.
- **Quenching:** After the addition of sodium is complete, add 10.7 g (0.2 mol) of ammonium chloride portion-wise to quench the reaction.
- **Workup:** Allow the ammonia to evaporate overnight. To the residue, add 50 mL of diethyl ether and filter to remove inorganic salts.

- **Purification:** The ethereal solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by distillation under reduced pressure to yield 2,5-dihydro-1H-pyrrole.

Spectroscopic Analysis

- **Sample Preparation:** Dissolve approximately 10-20 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- **^1H NMR Spectroscopy:** Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.
- **^{13}C NMR Spectroscopy:** Acquire the carbon-13 NMR spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum.
- **Sample Preparation:** For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride or potassium bromide plates.
- **Data Acquisition:** Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.
- **Sample Introduction:** Introduce a dilute solution of the sample (approximately 1 mg/mL in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer.
- **Ionization:** Utilize a suitable ionization technique. Electron Ionization (EI) is common for volatile compounds and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer technique suitable for a wider range of compounds.
- **Data Acquisition:** Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu). The resulting spectrum will show the molecular ion and various fragment ions, which are indicative of the compound's structure.

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